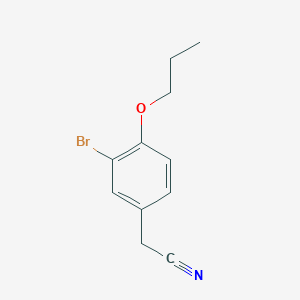

2-(3-Bromo-4-propoxyphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-propoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZHGTDSBKUPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 4 Propoxyphenyl Acetonitrile

General Strategies for Nitrile Synthesis Relevant to Arylacetonitriles

The formation of the nitrile functional group is a cornerstone of organic synthesis, with several reliable methods being applicable to the preparation of arylacetonitriles. These strategies generally involve the introduction of a cyano group via substitution or the transformation of other functional groups, such as amides or aldehydes, into the nitrile.

One of the most traditional and direct methods for synthesizing arylacetonitriles is through the nucleophilic substitution of a benzylic halide with a cyanide salt. thieme-connect.com In the context of 2-(3-bromo-4-propoxyphenyl)acetonitrile, this would typically involve a precursor such as 1-(halomethyl)-3-bromo-4-propoxybenzene. The reaction with an alkali metal cyanide, like sodium or potassium cyanide, in a polar aprotic solvent such as DMSO or acetone, facilitates the displacement of the halide to form the desired nitrile. The presence of a catalyst like sodium iodide can enhance the reaction rate when starting from a benzyl (B1604629) chloride. orgsyn.org

Another cyanation approach involves the use of alternative cyanating agents like trimethylsilyl cyanide (TMSCN), which can be used for the dehydroxylative cyanation of benzylic alcohols under acidic conditions. researchgate.net This transition-metal-free method offers a direct route from an alcohol to a nitrile. researchgate.net

The conversion of aldehydes to nitriles is also a viable pathway. While not a direct route to an arylacetonitrile from an aryl aldehyde, it's a fundamental nitrile synthesis. For instance, an aldehyde can be converted to its corresponding oxime, which is then dehydrated to the nitrile. thieme-connect.com

Table 1: Common Reagents for Nucleophilic Cyanation

| Cyanating Agent | Substrate Type | Typical Conditions |

|---|---|---|

| Sodium Cyanide (NaCN) | Benzyl Halides | Polar aprotic solvent (e.g., DMSO, Acetone) |

| Potassium Cyanide (KCN) | Benzyl Halides | Phase-transfer catalysis or polar solvent |

| Copper(I) Cyanide (CuCN) | Aryl Halides | High temperatures (Rosenmund-von Braun reaction) |

| Trimethylsilyl Cyanide (TMSCN) | Benzylic Alcohols | Brønsted or Lewis acid catalysis |

The dehydration of primary amides and aldoximes represents a reliable and widely used method for the synthesis of nitriles. thieme-connect.com To prepare this compound via this route, one would first need to synthesize the corresponding precursor, 2-(3-bromo-4-propoxyphenyl)acetamide or 2-(3-bromo-4-propoxyphenyl)acetaldehyde oxime.

The subsequent dehydration step can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). thieme-connect.com The choice of reagent and reaction conditions often depends on the sensitivity of other functional groups present in the molecule. For example, treating the aldoxime with thionyl chloride in a suitable solvent can yield the desired arylacetonitrile. thieme-connect.com

Table 2: Selected Reagents for Dehydration of Amides and Aldoximes

| Dehydrating Agent | Substrate | Description |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Aldoximes, Amides | A common and effective reagent, often used with a base. |

| Phosphorus Pentoxide (P₂O₅) | Amides | A strong, heterogeneous dehydrating agent requiring heat. |

| Phosphoryl Chloride (POCl₃) | Amides | Often used with pyridine or other bases. |

| Trifluoroacetic Anhydride (TFAA) | Aldoximes, Amides | A powerful reagent that facilitates dehydration under mild conditions. |

Oxidative methods provide alternative pathways to nitriles from starting materials like primary amines or alcohols. These transformations involve the oxidation of a carbon-nitrogen or carbon-oxygen bond to form the carbon-nitrogen triple bond of the nitrile. While less common for arylacetonitriles compared to substitution or dehydration, oxidative routes are valuable in specific synthetic contexts. For example, the dehydrogenative coupling of alcohols with nitriles, catalyzed by transition metals, has been reported for the synthesis of aryl acrylonitriles, showcasing an oxidative C-C bond formation followed by nitrile introduction. nih.gov

Construction of the 2-Arylacetonitrile Core

Instead of forming the nitrile group on a pre-formed molecule, another major strategy involves constructing the arylacetonitrile skeleton itself. This is typically achieved through modern cross-coupling reactions or by the functionalization of a simpler nitrile.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including arylacetonitriles. google.com Palladium- and nickel-based catalyst systems are particularly effective for forming the key aryl-C(H)₂CN bond.

For the synthesis of this compound, a plausible route could involve the palladium-catalyzed cross-coupling of an aryl halide, such as 1,3-dibromo-2-propoxybenzene, with a cyanomethylating agent. Alternatively, nickel-catalyzed coupling reactions can be employed. For example, nickel-catalyzed hydrocyanation of terminal alkynes has been developed for the synthesis of aryl-substituted acrylonitriles, demonstrating the power of transition metals in C-CN bond formation. nih.gov

Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides is another powerful method to build complexity, although it functionalizes the alpha-carbon rather than directly forming the arylacetonitrile core from scratch. nih.gov This highlights the versatility of palladium catalysis in manipulating the arylacetonitrile scaffold. nih.gov

Table 3: Example of a Palladium-Catalyzed System for Aryl Acrylonitrile Synthesis

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ | Source of active Palladium catalyst |

| Ligand | NIXANTPHOS | Stabilizes the metal center and facilitates the catalytic cycle |

| Base | K₃PO₄ | Promotes the reaction, often by deprotonation |

| Substrates | Arylacetonitrile, Vinyl Bromide | Coupling partners |

The methylene (B1212753) protons adjacent to the nitrile group in benzylic nitriles are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl or aryl halides, in an alkylation or arylation reaction.

A potential synthesis for the target compound could start from a simpler nitrile. For example, the anion of acetonitrile (B52724) could be generated using a strong base like n-butyllithium or lithium diisopropylamide (LDA) and then reacted with a suitable electrophile like 1-(bromomethyl)-3-bromo-4-propoxybenzene. google.com This reaction would directly form the desired carbon-carbon bond, constructing the 2-arylacetonitrile core. This approach is particularly useful for introducing the cyanomethyl group onto a complex aromatic ring. google.com

Regioselective Introduction of the Bromo Substituent on the Phenyl Ring

Achieving the correct placement of the bromine atom at the C-3 position of the phenyl ring, ortho to the propoxy group and meta to the acetonitrile side chain, is a critical aspect of the synthesis. This regioselectivity is typically governed by the directing effects of the existing substituents on the aromatic ring.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.govnih.gov The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. In the context of synthesizing this compound, bromination is often performed on a precursor like 4-propoxyphenylacetonitrile.

The propoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. Since the para position is blocked by the acetonitrile side chain, electrophilic attack is directed to the ortho positions (C-3 and C-5). Monobromination typically occurs preferentially at one of these positions.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). nih.govorganic-chemistry.org The choice of solvent and catalyst can influence the reactivity and selectivity of the reaction. For instance, using NBS in a suitable solvent like acetonitrile can provide a high degree of regioselectivity. nih.gov Sometimes, a Lewis acid catalyst may be employed for less reactive substrates, although the activating nature of the propoxy group often makes this unnecessary. google.com Recent methodologies have also explored using catalytic additives, such as mandelic acid with NBS in aqueous conditions, to enhance reactivity and maintain high regioselectivity under mild, room-temperature conditions. organic-chemistry.orgnsf.govorganic-chemistry.org

Table 1: Comparison of Electrophilic Bromination Reagents

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often at room temperature. nih.govresearchgate.net | High para/ortho selectivity. nih.gov | A bench-stable and safer alternative to molecular bromine. nsf.gov |

| **Molecular Bromine (Br₂) ** | Chlorinated solvents (e.g., CHCl₃), often at low temperatures (0 °C). google.com | Good selectivity, but can lead to over-bromination if not controlled. | Requires careful handling due to its corrosive and toxic nature. |

| NBS / Mandelic Acid | Aqueous acetonitrile, room temperature. nsf.govorganic-chemistry.org | Complete regioselectivity reported for various arenes. nsf.govorganic-chemistry.org | A green chemistry approach using a catalytic additive. nsf.gov |

Cross-Coupling Reactions Involving Brominated Precursors

An alternative to direct bromination involves starting with a precursor that is already brominated and then constructing the rest of the molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which can be applied to the synthesis of the acetonitrile moiety. nih.gov

For instance, a synthetic route could begin with a molecule like 1,3-dibromo-4-propoxybenzene. One of the bromine atoms could be selectively converted to the acetonitrile group through a cyanation reaction. Palladium-catalyzed cyanation of aryl bromides is a well-established method, often using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.netgoogle.com These methods are generally milder and more functional-group tolerant than traditional methods like the Rosenmund-von Braun reaction, which uses copper(I) cyanide at high temperatures. nih.gov

The choice of palladium catalyst and ligand is crucial for the success of these reactions. Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are often employed to facilitate the reaction. nih.gov Nickel-catalyzed cyanations have also been developed as a cost-effective alternative. researchgate.netmdpi.com This approach offers a different strategic pathway, building the molecule by forming the C-CN bond on a pre-functionalized, brominated aromatic ring.

Incorporation of the Propoxyphenyl Moiety

The propoxy group (-O-CH₂CH₂CH₃) is another key feature of the target molecule. Its synthesis is typically achieved through the alkylation of a phenolic precursor.

O-Alkylation Strategies of Phenolic Precursors with Propyl Halides

The most common and direct method for forming the propoxy ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). wikipedia.orgmasterorganicchemistry.comyoutube.com

In a typical synthesis of this compound, the precursor would be 2-(3-bromo-4-hydroxyphenyl)acetonitrile. This phenolic intermediate is treated with a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), to generate the phenoxide. youtube.com The subsequent addition of a propyl halide results in the formation of the desired ether. prepchem.com

The reaction is generally efficient for primary alkyl halides like 1-bromopropane. masterorganicchemistry.com The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being used to facilitate the Sₙ2 reaction.

Table 2: Common Reagents for Williamson Ether Synthesis

| Propylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 1-Bromopropane | Potassium Carbonate (K₂CO₃) | DMF | 70 °C prepchem.com |

| 1-Iodopropane | Sodium Hydride (NaH) | THF | Room Temperature |

| Propyl Tosylate | Sodium Hydroxide (NaOH) | Acetonitrile | Reflux |

Synthesis of Propoxyphenyl-Containing Intermediates

An alternative strategy involves synthesizing a propoxyphenyl-containing building block first, and then introducing the other functional groups. For example, one could start with 4-hydroxybenzaldehyde, protect the hydroxyl group via O-alkylation with a propyl halide to form 4-propoxybenzaldehyde, and then introduce the bromine and convert the aldehyde to the acetonitrile group in subsequent steps.

The synthesis of 3-bromo-4-propoxybenzaldehyde is a known transformation and serves as a versatile intermediate. prepchem.comreagentia.eu This intermediate can then be converted to the corresponding phenylacetonitrile (B145931). This might involve, for instance, a reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, and finally a nucleophilic substitution with a cyanide salt. Such multi-step transformations are common in organic synthesis. savemyexams.comassets-servd.host

Design and Execution of Multi-Step Synthetic Sequences

The synthesis of this compound requires a logical sequence of reactions to assemble the final molecule efficiently. libretexts.org The choice of a particular synthetic route depends on factors like the availability of starting materials, reaction yields, and ease of purification. Two plausible synthetic sequences are outlined below:

Route A: Late-Stage Bromination

O-Alkylation: Start with 4-hydroxyphenylacetonitrile and perform a Williamson ether synthesis using 1-bromopropane and a suitable base (e.g., K₂CO₃) to form 4-propoxyphenylacetonitrile.

Bromination: Perform a regioselective electrophilic aromatic bromination on 4-propoxyphenylacetonitrile using NBS in acetonitrile. The activating, ortho-para directing propoxy group will direct the bromine to the desired C-3 position.

Route B: Early-Stage Bromination

Bromination: Start with 4-hydroxyphenylacetonitrile and perform a regioselective bromination. The hydroxyl group is a strong activating group and will direct the incoming bromine to the ortho position (C-3).

O-Alkylation: The resulting 2-(3-bromo-4-hydroxyphenyl)acetonitrile is then subjected to a Williamson ether synthesis with 1-bromopropane to afford the final product. A similar three-step synthesis involving bromination followed by oxyalkylation has been reported for related structures. researchgate.net

Both routes are viable, and the selection may depend on the relative reactivity and potential for side reactions at each step. For example, the strongly activating hydroxyl group in Route B might lead to over-bromination if conditions are not carefully controlled. Conversely, the substrate in Route A is slightly less activated, which could allow for more controlled monobromination. The design of such multi-step syntheses often involves a retrosynthetic analysis to identify key intermediates and strategic bond formations. libretexts.org

Reactivity and Transformational Chemistry of 2 3 Bromo 4 Propoxyphenyl Acetonitrile

Reactivity of the Nitrile (Cyano) Functional Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations. Its electronic structure, analogous to an alkyne but with a significant dipole moment, is the key to its reactivity. libretexts.orglibretexts.orgebsco.com

The carbon-nitrogen triple bond in the nitrile group of 2-(3-Bromo-4-propoxyphenyl)acetonitrile is highly polarized due to the greater electronegativity of nitrogen. ebsco.com This polarization results in an electron-deficient (electrophilic) carbon atom and an electron-rich nitrogen atom. libretexts.orglibretexts.org A resonance structure can be drawn that places a positive charge on the carbon, highlighting its susceptibility to attack by nucleophiles. libretexts.orglibretexts.org Consequently, the primary mode of reaction for the nitrile group involves the nucleophilic addition to the electrophilic carbon. libretexts.orglibretexts.org

While the nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, making it a potential nucleophilic center, it is significantly less basic than the nitrogen in amines. libretexts.org However, this lone pair allows the nitrile to act as a nucleophile in certain reactions, such as the Ritter reaction, where it attacks a carbocation. chemistrysteps.com

The key aspects of the C≡N bond's reactivity are summarized below:

Electrophilic Carbon: The carbon atom of the cyano group is the primary site for nucleophilic attack. This is due to the strong dipole of the C≡N bond. libretexts.orglibretexts.orglibretexts.org

Nucleophilic Nitrogen: The nitrogen lone pair can participate in reactions, but its nucleophilicity is moderate. libretexts.orgchemistrysteps.com

Pi Bonds: The two π-bonds of the nitrile group undergo addition reactions, similar to alkynes, leading to a reduction in bond order between carbon and nitrogen. libretexts.org

The nitrile group of this compound serves as a valuable precursor for the synthesis of several other important functional groups.

Carboxylic Acids: Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions with heating. libretexts.orglibretexts.orgkocw.or.krstudymind.co.uk The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org For example, refluxing with aqueous acid would convert this compound to 2-(3-Bromo-4-propoxyphenyl)acetic acid and an ammonium (B1175870) salt. studymind.co.uk

Primary Amines: The reduction of nitriles is an effective method for synthesizing primary amines. studymind.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used, which add two equivalents of hydride to the electrophilic carbon. libretexts.orglibretexts.orglibretexts.org Subsequent aqueous workup yields the primary amine. libretexts.orglibretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst (like nickel or platinum) also achieves this transformation. studymind.co.uk This would convert the starting compound to 2-(3-Bromo-4-propoxyphenyl)ethan-1-amine.

Ketones: The reaction of nitriles with organometallic reagents, such as Grignard reagents or organolithium reagents, provides a route to ketones. libretexts.orglibretexts.orgchemistrysteps.com The organometallic reagent adds once to the nitrile carbon to form a stable imine anion intermediate. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orglibretexts.orgchemistrysteps.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, yield 1-(3-Bromo-4-propoxyphenyl)propan-2-one.

Aldehydes: Nitriles can be partially reduced to aldehydes using less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this purpose. chemistrysteps.comchemistrysteps.com The reaction stops at the imine stage, which is then hydrolyzed to the corresponding aldehyde upon workup.

Table 1: Conversion of the Nitrile Group in this compound

| Target Functional Group | Reagents | Product |

|---|---|---|

| Carboxylic Acid | H₃O⁺, Δ or OH⁻, H₂O, Δ | 2-(3-Bromo-4-propoxyphenyl)acetic acid |

| Primary Amine | 1. LiAlH₄, Ether 2. H₂O | 2-(3-Bromo-4-propoxyphenyl)ethan-1-amine |

| Ketone | 1. R-MgBr or R-Li 2. H₃O⁺ | 1-(3-Bromo-4-propoxyphenyl)-alkane-2-one |

The nitrile functional group can participate in cycloaddition reactions, acting as a component to form heterocyclic rings. Nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles. researchgate.net A common example involves the reaction with nitrile oxides, which are generated in situ, to produce stable, aromatic isoxazoles. youtube.com

Annulation reactions, which involve the formation of a new ring onto an existing system, can also utilize the nitrile group. Intramolecular cycloadditions where the nitrile and another functional group within the same molecule react are a known strategy for building fused heterocyclic systems. acs.org For example, a carbon-centered radical generated elsewhere in a molecule can add to the nitrile's triple bond, initiating a cyclization cascade. researchgate.net

While direct insertion of an alkyne into the C≡N bond is not a standard, simple reaction, multi-step transformations that result in the formal insertion of an alkyne are possible. These processes often involve the transformation of the nitrile into another functional group that then reacts with the alkyne. researchgate.net For instance, the nitrile group can be hydrolyzed and then involved in a sequence that incorporates an alkyne moiety into the final product structure. researchgate.net

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Aryl bromides are often preferred substrates in these reactions due to their balance of reactivity and stability compared to aryl chlorides (less reactive) and aryl iodides (more reactive and expensive). wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. wikipedia.orgyonedalabs.com The aryl bromide of this compound can be coupled with a wide range of aryl or vinyl boronic acids (or their derivatives) in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netnih.govcore.ac.uk This reaction would replace the bromine atom with a new aryl or vinyl group, providing access to a diverse library of biaryl and stilbene derivatives. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgyonedalabs.com

Ullmann-Type Reactions: The Ullmann reaction traditionally refers to the copper-mediated homocoupling of aryl halides to form symmetrical biaryls, often requiring harsh conditions. organic-chemistry.orgacs.orgsci-hub.se Modern "Ullmann-type" reactions are broader in scope, often catalytic, and occur under milder conditions. mdpi.com They facilitate the formation of C-C, C-N, C-O, and C-S bonds. wikipedia.org For this compound, this could involve coupling with an alcohol (to form an ether), an amine (to form an arylamine), or a thiol (to form a thioether) at the bromine-substituted position, typically using a copper catalyst. wikipedia.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for many cross-coupling reactions. acs.org Nickel-catalyzed couplings can effectively couple aryl bromides with a variety of partners, including organometallic reagents (from Grignard reagents), other aryl halides, and alkyl halides. acs.orgacs.orgsemanticscholar.orgthieme-connect.combohrium.com These reactions can form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, offering a complementary approach to palladium-based methods. acs.orgsemanticscholar.org

Table 2: Cross-Coupling Reactions of the Aryl Bromide in this compound

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base | Aryl/Vinyl Boronic Acid or Ester | Biaryl / Stilbene derivative |

| Ullmann-Type | Copper catalyst (e.g., CuI) + Ligand | Alcohol, Amine, Thiol, Aryl Halide | Aryl Ether, Aryl Amine, Aryl Thioether, Biaryl |

Nucleophilic Aromatic Substitution Pathways

The presence of a bromine atom on the phenyl ring of this compound suggests the potential for nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide ion), proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring.

While the nitrile group possesses some electron-withdrawing character, the propoxy group is electron-donating, which may not provide sufficient activation for facile SNAr reactions under standard conditions. However, under forcing conditions or with the use of highly reactive nucleophiles, the displacement of the bromide could potentially be achieved.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (NaOMe) | 2-(3-Methoxy-4-propoxyphenyl)acetonitrile | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium cyanide (NaCN) | 2-(3-Cyano-4-propoxyphenyl)acetonitrile | High temperature, polar aprotic solvent, possibly with a catalyst |

| Ammonia (NH₃) | 2-(3-Amino-4-propoxyphenyl)acetonitrile | High pressure and temperature |

It is important to note that these are predicted reaction pathways based on the general principles of nucleophilic aromatic substitution, and specific experimental data for this compound in these transformations is not extensively documented in publicly available literature.

Reactivity of the Benzylic Methylene (B1212753) Group

The methylene group adjacent to both the aromatic ring and the nitrile group (the benzylic position) is particularly reactive due to the electron-withdrawing effects of these two moieties, which increase the acidity of the methylene protons.

The acidic nature of the benzylic protons allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The formation of this carbanion is a critical step in reactions such as alkylations, acylations, and condensation reactions. For instance, in the presence of a base like sodium ethoxide or piperidine, the carbanion can be generated and subsequently react with electrophiles. A key example of this reactivity is its participation in Knoevenagel-type condensation reactions with aldehydes and ketones. In these reactions, the carbanion attacks the carbonyl carbon of the aldehyde or ketone, leading to a new carbon-carbon bond and the formation of an α,β-unsaturated nitrile derivative after dehydration.

Cascade and Domino Reactions Involving Multiple Active Sites

The diverse reactive sites within this compound make it an excellent substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A notable example is its use in the multi-component synthesis of complex heterocyclic systems such as pyrano[2,3-c]pyrazoles.

In a typical one-pot reaction, this compound can be reacted with an aromatic aldehyde, malononitrile, and a pyrazolone derivative in the presence of a basic catalyst. This reaction proceeds through a cascade of events initiated by the deprotonation of the benzylic methylene group.

Table 2: Example of a Multi-component Cascade Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Piperidine | Substituted Pyrano[2,3-c]pyrazole |

The proposed mechanism for this transformation begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile. Concurrently, the benzylic carbanion of this compound is formed. This is followed by a Michael addition of the pyrazolone to the activated double bond of the arylidenemalononitrile. The resulting intermediate then undergoes a cyclization reaction involving the nitrile group, leading to the formation of the fused pyran ring of the pyrano[2,3-c]pyrazole system. This intricate sequence of reactions highlights the utility of this compound as a building block for the efficient construction of complex and potentially biologically active molecules.

Spectroscopic and Conformational Analysis of this compound Unattainable

Detailed spectroscopic data for the chemical compound this compound, including high-resolution nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are not available in publicly accessible scientific literature and chemical databases.

Despite a thorough search for experimental and analytical data, specific details regarding the spectroscopic elucidation and conformational analysis of this compound could not be procured. The requested in-depth analysis, which includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1H and 13C NMR spectral analysis, application of 2D NMR techniques (COSY, HSQC, HMBC, NOESY), and conformational insights derived from NMR data.

Infrared (IR) Spectroscopy: Identification of functional groups and vibrational modes.

Mass Spectrometry (MS): Molecular formula determination, fragmentation pathway elucidation, and high-resolution mass spectrometry (HRMS) for exact mass and elemental composition.

remains unachievable due to the absence of published research and spectral data for this specific compound.

While general principles of spectroscopic analysis for aromatic nitriles and bromo-substituted ethers are well-established, applying these principles to generate specific, accurate data for this compound without experimental evidence would be speculative and scientifically unsound.

Therefore, the creation of the requested article with detailed research findings and data tables is not possible at this time. Further experimental research is required to characterize this compound and publish its spectroscopic properties.

An article on the advanced spectroscopic elucidation and conformational analysis of this compound cannot be generated at this time. Extensive searches for scientific literature and data repositories have yielded no specific Ultraviolet-Visible (UV-Vis) spectroscopic or X-ray diffraction (XRD) data for this particular compound.

The requested sections, "4.4. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis" and "4.5. X-ray Diffraction (XRD) for Single-Crystal Structural Determination," require experimental data that are not publicly available. Without access to peer-reviewed studies or database entries containing the UV-Vis spectrum or single-crystal structure of this compound, a scientifically accurate and informative article adhering to the strict outline provided cannot be constructed.

Further research or de novo analysis of this compound would be necessary to obtain the required spectroscopic and structural information.

A comprehensive search for scholarly articles and research data concerning the computational investigations of this compound has been conducted. Unfortunately, specific studies detailing the quantum chemical calculations, mechanistic elucidations, and conformational analysis for this particular compound are not available in the public domain.

Computational chemistry is a powerful tool for understanding the electronic structure, reactivity, and physical properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and predict vibrational frequencies, providing insights that are complementary to experimental techniques like X-ray crystallography and infrared spectroscopy. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions.

In the context of synthetic chemistry, computational studies are invaluable for mapping reaction pathways, identifying transition states, and calculating the energetic profiles of reactions. This information helps in understanding reaction mechanisms and in designing more efficient synthetic routes. Similarly, conformational analysis through computational methods allows for the exploration of the potential energy surface of a molecule, identifying stable conformers and understanding the non-covalent interactions that govern its three-dimensional structure.

While these computational approaches are widely used in chemical research, it appears that this compound has not yet been the specific subject of such detailed computational investigation in published literature. Therefore, the data required to populate the requested article sections on its electronic structure, reaction mechanisms, and conformational analysis is not currently available.

Role As a Synthetic Intermediate in Complex Molecular Architectures

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. The phenylacetonitrile (B145931) core of the title compound is a well-established precursor for constructing a wide array of nitrogen-containing ring systems.

Annulation and Cyclization Strategies for Nitrogen-Containing Heterocycles

Annulation and cyclization reactions leveraging the reactivity of the acetonitrile (B52724) and active methylene (B1212753) groups are cornerstone strategies for synthesizing heterocycles. For a molecule like 2-(3-Bromo-4-propoxyphenyl)acetonitrile, these groups can participate in reactions to form pyridines, pyrazoles, pyrimidines, and other important scaffolds.

One such strategy is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, which can be further elaborated into various heterocycles. wikipedia.orgambeed.com While this applies to dinitriles, the principle of base-catalyzed self-condensation of nitriles, known as the Thorpe reaction, can form enamines that are versatile intermediates. wikipedia.orgmdpi.com

Multicomponent reactions (MCRs) offer another powerful avenue. Phenylacetonitrile derivatives are frequently used in MCRs to produce highly substituted heterocyclic frameworks in a single step. nih.govnovanet.carsc.org For instance, a five-component reaction involving a substituted phenylacetonitrile, an aryl aldehyde, hydrazine, ammonium (B1175870) acetate, and ethyl acetoacetate (B1235776) can yield complex pyridin-6-amines. nih.gov The active methylene group of this compound could readily participate as the nucleophilic component in such transformations.

The Gewald reaction is a classic multicomponent synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur. wikipedia.orgorganic-chemistry.orgnih.gov While the title compound is not a cyanoester, its active methylene group allows it to participate in related condensations, such as the Knoevenagel condensation, which is the first step of the Gewald reaction. wikipedia.org This initial condensation could be followed by cyclization with other reagents to access diverse heterocycles.

Below is a table summarizing potential cyclization strategies using a generic substituted phenylacetonitrile as a proxy for the title compound.

| Reaction Name | Reactant Types | Resulting Heterocycle Core |

| Thorpe-Ziegler Reaction | Dinitrile (intramolecular) | Cyclic Ketone (precursor to N-heterocycles) |

| Multicomponent Reaction | Aldehyde, Amine/Hydrazine Source, Active Methylene Compound | Pyridine, Pyrazole, Pyrimidine |

| Gewald-type Reactions | Carbonyl Compound, Sulfur, Base | Thiophene (can be fused to N-heterocycles) |

Building Block for Advanced Organic Scaffolds and Functional Molecules

Beyond traditional cyclizations, modern synthetic methods like C-H bond functionalization and radical cascades can be envisioned to transform this compound into highly complex and valuable molecules.

Directed C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful tool for streamlining synthesis. In this compound, both the nitrile and propoxy groups could serve as directing groups to control the regioselectivity of C-H activation on the phenyl ring. The nitrile group is known to be a weakly coordinating but effective directing group for transition-metal-catalyzed ortho-C–H functionalization. researchgate.netrsc.org This would allow for the selective introduction of substituents at the C2 position, adjacent to the bromo substituent.

Furthermore, silicon-based tethers incorporating a nitrile have been developed for meta-selective C-H functionalization, showcasing the versatility of the nitrile group in guiding reactivity to different positions on an aromatic ring. nih.govacs.org The alkoxy group can also direct ortho-metalation or participate in photoredox-catalyzed distal C-H functionalization, further expanding the synthetic possibilities. rsc.orgnih.gov

| Directing Group | Potential Site of C-H Functionalization |

| Nitrile (-CH2CN) | ortho to the acetonitrile (C6 position) |

| Propoxy (-OPr) | ortho to the propoxy (C5 position) |

Radical Cascade Strategies

The aryl bromide at the C3 position is an ideal starting point for initiating radical cascade reactions. nih.gov Upon treatment with a radical initiator (e.g., using photoredox or transition metal catalysis), an aryl radical can be generated. This highly reactive intermediate can then engage in a series of intramolecular or intermolecular bond-forming events to rapidly build molecular complexity. researchgate.net

For example, the aryl radical could be trapped by a tethered alkene or alkyne, initiating a cyclization cascade to form fused polycyclic systems. nih.gov Such strategies are powerful for synthesizing natural product cores and other complex scaffolds. Given the planarity and rigidity of the aromatic core, these radical cyclizations can often proceed with high levels of stereocontrol. tandfonline.com

Derivatives for Materials Science Applications (e.g., Polymers, Functional Materials)

The structural characteristics of this compound also suggest its potential as a precursor for functional materials. The elongated, somewhat rigid structure conferred by the substituted benzene (B151609) ring is a common feature in molecules designed for liquid crystals and other optoelectronic applications.

Alkoxy-substituted phenyl derivatives are ubiquitous in the field of thermotropic liquid crystals. oup.comnih.gov The presence of the propoxy chain, combined with the polar nitrile group, could impart mesomorphic properties upon further elaboration of the molecular structure. For instance, conversion of the nitrile to an ester or another linking group could produce rod-like molecules capable of forming nematic or smectic phases. tandfonline.com

The nitrile group itself is a useful functionality in polymer science. It is highly polar and can be a site for polymerization or modification. For example, nitrile-containing monomers are used to create specialty polymers like nitrile butadiene rubber, known for its chemical resistance. slideshare.net The aryl bromide functionality can be used for post-polymerization modification or to synthesize monomers for metal-catalyzed polymerizations, such as Suzuki polycondensation.

| Functional Group | Potential Materials Application | Rationale |

| 4-Propoxyphenyl | Liquid Crystal Precursor | Contributes to a rigid, rod-like molecular shape and influences mesophase behavior. |

| Nitrile (-CN) | Polymer Monomer/Modifier | Introduces polarity; can participate in anionic polymerization or be converted to other groups. |

| Aryl Bromide (-Br) | Cross-linking/Coupling Site | Allows for post-synthesis modification or use in step-growth polymerization (e.g., Suzuki coupling). |

Emerging Green Chemistry Approaches for 2 3 Bromo 4 Propoxyphenyl Acetonitrile Synthesis and Derivatives

Development of Sustainable Nitrile Synthesis Methodologies

The nitrile group is a crucial functional group in organic chemistry, serving as a key precursor for amines, amides, carboxylic acids, and various heterocyclic compounds. ias.ac.innih.gov The development of sustainable methods for nitrile synthesis is a cornerstone of green chemistry, aiming to replace toxic reagents and harsh conditions with more environmentally benign alternatives. nih.gov

Traditional methods for synthesizing aryl nitriles, such as the Sandmeyer reaction, often rely on highly toxic cyanide salts like KCN, NaCN, or CuCN. ias.ac.inchemistryviews.org The inherent dangers and environmental hazards associated with these reagents have spurred the development of cyanide-free alternatives. chemistryviews.orgresearchgate.net These modern protocols utilize less toxic cyanide sources, enhancing the safety and sustainability of the process.

Several alternative cyanating agents have been successfully employed in palladium- or copper-catalyzed reactions. rsc.org These include:

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and stable source of cyanide that has been used effectively in palladium-catalyzed cyanations of aryl halides. rsc.orgresearchgate.netorganic-chemistry.org

Zinc Cyanide (Zn(CN)₂): While still a cyanide compound, it is significantly less toxic than alkali metal cyanides and is a common reagent in modern palladium-catalyzed cross-coupling reactions. blogspot.comnih.gov

Formamide : This common solvent can serve as both the cyanide source and the reaction medium in certain palladium-catalyzed reactions, offering a single-step, cyanide-free protocol for converting aryl halides to nitriles. chemistryviews.orgblogspot.com

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) : A stable and innocuous organic cyanide source used in palladium-catalyzed cyanations. rsc.org

Acetone cyanohydrin : Another organic cyanide source that can be used in place of traditional toxic salts. rsc.org

These cyanide-free routes often proceed under milder conditions and demonstrate broad functional group tolerance, making them attractive for complex molecule synthesis. rsc.orgblogspot.com

| Cyanide Source | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Palladium (e.g., Pd(OAc)₂) | Non-toxic, inexpensive, stable, practical for large-scale synthesis. | rsc.orgresearchgate.netorganic-chemistry.org |

| Zinc Cyanide (Zn(CN)₂) | Palladium (e.g., Pd/C) | Significantly less toxic than KCN/NaCN, commercially available. | blogspot.comnih.gov |

| Formamide | Palladium (e.g., Pd(OAc)₂) | Acts as both cyanide source and solvent, avoids traditional cyanide reagents entirely. | chemistryviews.orgblogspot.com |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Palladium (e.g., PdCl₂) | Stable, innocuous, efficient organic cyanide source. | rsc.org |

Deep Eutectic Solvents (DESs) are emerging as a revolutionary class of green solvents in organic synthesis. mdpi.com Formed from a mixture of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335), glycerol, or carboxylic acids), DESs are characterized by a melting point significantly lower than their individual components. ias.ac.inmdpi.com Their advantages include low cost, low toxicity, biodegradability, and high thermal stability. organic-chemistry.orgbath.ac.uk

In nitrile synthesis, DESs can act as both the solvent and catalyst, facilitating reactions under mild, often solvent-free conditions. organic-chemistry.orgorganic-chemistry.org For instance, a mixture of choline chloride and urea has been shown to be an efficient and eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic reagents and harsh conditions, offering high yields and an easy workup. organic-chemistry.org Another effective system involves choline chloride and p-toluenesulfonic acid for the synthesis of aryl nitriles from benzyl (B1604629) alcohols. ias.ac.in The reusability of the DES for several cycles further enhances the sustainability of the process. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity and efficiency under mild, aqueous conditions. nih.gov For nitrile synthesis, aldoxime dehydratases (Oxds) have emerged as powerful biocatalysts. researchgate.netmdpi.com These enzymes facilitate a cyanide-free route by catalyzing the dehydration of aldoximes to the corresponding nitriles. mdpi.comresearchgate.net

An aldehyde is condensed with hydroxylamine (B1172632) to form an aldoxime. researchgate.netresearchgate.net

The aldoxime is then dehydrated by the Oxd enzyme to yield the nitrile. researchgate.net

This chemoenzymatic strategy operates at mild temperatures and ambient pressure in water, making it a highly sustainable alternative to traditional chemical methods. researchgate.netmdpi.com Aldoxime dehydratases have demonstrated a broad substrate scope and can handle high substrate loadings, showing their potential for industrial applications in producing fine chemicals and pharmaceuticals. mdpi.comresearchgate.net This method avoids the use of toxic cyanide reagents and harsh reaction conditions, aligning perfectly with the principles of green chemistry. nih.govmdpi.com

Electrosynthesis, which uses electricity to drive chemical reactions, represents a frontier in green chemistry. acs.org By replacing chemical reagents with electrons, electrocatalytic methods can significantly reduce waste and avoid the use of hazardous oxidants or reductants. beilstein-journals.org

Recent advancements have demonstrated the potential of electrochemistry for C-N bond formation to synthesize nitriles. rsc.org One such approach is the electrophotochemical decarboxylative cyanation of aliphatic carboxylic acids. beilstein-journals.org This method uses a dual cerium/copper catalytic system to convert readily available carboxylic acids into alkylnitriles under mild conditions, driven by electricity and light. beilstein-journals.org Another strategy involves Ritter-type reactions, where stable carbocations are generated electrochemically and then trapped by a nitrile source to form a new C-N bond. rsc.org These emerging techniques offer a sustainable pathway for nitrile synthesis by minimizing reagent-based waste and operating under environmentally benign conditions. beilstein-journals.orgrsc.org

Principles of Atom Economy and Waste Minimization in Synthetic Design

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jddhs.com High atom economy means less waste is generated in the form of byproducts. tandfonline.com The synthesis of a complex molecule like 2-(3-Bromo-4-propoxyphenyl)acetonitrile can be designed to be more atom-economical by favoring addition reactions over substitution or elimination reactions and by employing catalytic rather than stoichiometric reagents. acs.orgrsc.org

Waste minimization is closely linked to atom economy and is a critical goal in pharmaceutical manufacturing, which historically has a high E-Factor (Environmental Factor), representing the mass ratio of waste to the desired product. jddhs.com Strategies to minimize waste include:

One-Pot or Tandem Reactions : Combining multiple synthetic steps into a single reaction vessel avoids the need for intermediate isolation and purification, which reduces solvent use and waste generation. ias.ac.inorganic-chemistry.org For example, the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride is highly atom-efficient. tandfonline.com

Catalytic Processes : Using catalysts allows for reactions to proceed with high efficiency while generating minimal waste, as the catalyst is used in small amounts and can often be recycled. reachemchemicals.comjddhs.com Palladium-catalyzed cyanation is a prime example. rsc.org

Solvent-Free Reactions : Conducting reactions without a solvent, where possible, eliminates a major source of industrial waste. tandfonline.comtandfonline.com

By designing synthetic routes with these principles in mind, the production of pharmaceutical intermediates can become significantly more sustainable. reachemchemicals.comjddhs.com

Operation under Mild Reaction Conditions and Reduced Environmental Impact

Traditional organic syntheses often require high temperatures and pressures, consuming large amounts of energy and necessitating specialized equipment. nih.gov A key goal of green chemistry is to develop processes that operate under mild conditions—ideally at ambient temperature and pressure. rsc.orgacs.org

The green methodologies discussed offer significant advantages in this regard:

Biocatalytic reactions using aldoxime dehydratases typically run at or near room temperature in aqueous solutions. mdpi.com

Palladium-catalyzed cyanations have been developed that proceed efficiently at room temperature or slightly elevated temperatures (e.g., 40 °C), a significant improvement over older methods requiring temperatures well above 100 °C. nih.govacs.org

The use of Deep Eutectic Solvents can facilitate reactions under milder conditions compared to conventional organic solvents. ias.ac.in

Operating under mild conditions not only reduces energy consumption but also enhances safety and often leads to cleaner reaction profiles with fewer side products. nih.gov Furthermore, the replacement of volatile and toxic organic solvents with water, DESs, or even solvent-free systems dramatically reduces the environmental impact. tandfonline.comesafetysupplies.com This shift minimizes air pollution from volatile organic compounds (VOCs) and reduces the generation of contaminated solvent waste, which is a major challenge in pharmaceutical manufacturing. tandfonline.comesafetysupplies.com

| Approach | Key Features | Environmental Impact Reduction | Reference |

|---|---|---|---|

| Cyanide-Free Cyanation | Uses non-toxic cyanide sources like K₄[Fe(CN)₆]. | Eliminates highly toxic reagents, enhancing operational safety. | chemistryviews.orgrsc.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, reusable solvents. | Replaces volatile organic solvents, reduces waste. | mdpi.comorganic-chemistry.org |

| Biocatalysis (e.g., Oxd enzymes) | Aqueous medium, ambient temperature and pressure. | Lowers energy consumption, uses water as a solvent. | researchgate.netmdpi.com |

| Electrocatalysis | Uses electricity to drive reactions. | Reduces need for chemical oxidants/reductants, minimizes reagent waste. | beilstein-journals.orgrsc.org |

| Atom Economy Focus | Designs reactions to maximize incorporation of reactants into the product. | Minimizes byproduct formation and overall waste. | jddhs.comtandfonline.com |

Conclusion and Future Research Directions

Summary of Current Contributions to the Chemistry of 2-(3-Bromo-4-propoxyphenyl)acetonitrile

Research on this compound has primarily focused on its role as a building block in the synthesis of more complex molecules. The presence of multiple functional groups—a nitrile, a bromo substituent, and a propoxy ether on a phenyl ring—makes it a valuable precursor for creating a variety of organic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. nih.gov The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups. The propoxy group, while generally stable, can be cleaved under harsh conditions if necessary, and its presence influences the electronic properties and lipophilicity of the molecule.

The primary contribution of this compound to date has been in the exploration of new synthetic methodologies. For instance, it serves as a model substrate for developing novel palladium-catalyzed cross-coupling reactions or for investigating the reactivity of multifunctional aromatic compounds. Its derivatives have potential applications in medicinal chemistry, where the phenylacetonitrile (B145931) scaffold is a common feature in various biologically active molecules.

Identification of Remaining Knowledge Gaps and Untapped Research Avenues

Despite its potential, the chemistry of this compound remains largely underexplored. There is a significant knowledge gap regarding its detailed reaction kinetics and mechanistic pathways under various conditions. A systematic study of its reactivity profile with a wide range of reagents is yet to be conducted.

Untapped research avenues include:

Medicinal Chemistry Applications: A thorough investigation into the biological activities of derivatives of this compound is warranted. Given that substituted phenylacetonitriles are known to exhibit a range of pharmacological effects, this compound could serve as a starting point for the development of new therapeutic agents.

Materials Science: The potential for incorporating this molecule into functional polymers or organic electronic materials has not been explored. The presence of the polar nitrile group and the potential for π-π stacking of the aromatic rings could lead to materials with interesting optical or electronic properties.

Asymmetric Catalysis: The development of enantioselective transformations of the methylene (B1212753) group adjacent to the nitrile would open up avenues for the synthesis of chiral derivatives, which is of high importance in the pharmaceutical industry.

Prospects for Novel Synthetic Strategies and Reactivity Discoveries

The unique combination of functional groups in this compound presents exciting prospects for the discovery of novel synthetic strategies and reactivity. Future research could focus on:

Domino and Tandem Reactions: Designing one-pot reactions that sequentially target different functional groups of the molecule could lead to highly efficient and atom-economical syntheses of complex structures. For example, a reaction sequence involving an initial cross-coupling at the bromo position followed by an intramolecular cyclization involving the nitrile group could be envisioned.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the bromo-aromatic system or the activation of the benzylic C-H bonds for further functionalization under mild conditions. princeton.edu

Directed Ortho-Metalation: Investigating the possibility of using the propoxy or the nitrile group as a directing group for ortho-lithiation or other metalation reactions could provide access to regioselectively substituted derivatives that are otherwise difficult to prepare.

Integration of Interdisciplinary Approaches for Enhanced Molecular Understanding and Application

A deeper understanding and broader application of this compound can be achieved through the integration of interdisciplinary approaches:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties.

Chemical Biology: By synthesizing a library of derivatives and screening them against various biological targets, it may be possible to identify new lead compounds for drug discovery. This would involve collaboration between synthetic chemists and biologists.

Process Chemistry: For any potential large-scale applications, research into the development of a scalable, cost-effective, and environmentally friendly synthesis of this compound will be crucial. This would require the expertise of chemical engineers and process chemists.

Future Impact on Advanced Chemical Synthesis and Derived Functionalities

The continued exploration of the chemistry of this compound is poised to have a significant impact on advanced chemical synthesis. As a versatile building block, it can contribute to the development of more efficient and sustainable synthetic routes to valuable molecules. The discovery of novel reactivity patterns could lead to the development of new synthetic tools for organic chemists.

Furthermore, the functionalities derived from this compound could find applications in a wide range of fields. In medicinal chemistry, it could lead to the discovery of new drugs with improved efficacy and safety profiles. In materials science, it could contribute to the development of new organic materials with tailored electronic and optical properties for applications in electronics and photonics. The full potential of this compound is yet to be realized, and future research in this area is expected to yield exciting and impactful discoveries.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and structural identifiers for 2-(3-Bromo-4-propoxyphenyl)acetonitrile?

- Methodological Answer : The molecular formula (C₁₁H₁₂BrNO) and molecular weight (254.13 g/mol) are primary identifiers . For structural confirmation, use ¹H/¹³C NMR to resolve the propoxy group (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and the nitrile moiety (C≡N stretching at ~2240 cm⁻¹ in IR). X-ray crystallography (if crystalline) can validate spatial arrangements, as demonstrated for analogous brominated phenylacetic acids (e.g., monoclinic P2₁/c symmetry with β ≈ 93.6°) .

Q. What synthetic routes are reported for aryl-substituted acetonitriles like this compound?

- Methodological Answer : A common approach involves Ullmann coupling or nucleophilic aromatic substitution on pre-functionalized aryl halides. For example, brominated intermediates (e.g., 3-bromo-4-propoxyphenol) can react with cyanoethylating agents like acrylonitrile under basic conditions . Purity optimization requires recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities. Store under inert atmosphere (argon) at 2–8°C to prevent nitrile hydrolysis. Stability studies (TGA/DSC) show decomposition onset at ~180°C, indicating thermal sensitivity .

Advanced Research Questions

Q. How do electronic effects of the bromo and propoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a directing group for metal-catalyzed couplings (e.g., Suzuki-Miyaura), while the propoxy group exerts electron-donating effects, altering regioselectivity. Computational DFT studies (B3LYP/6-31G*) can map charge distribution, predicting reactivity at the ortho position relative to bromine . Experimental validation requires controlled Pd-catalyzed couplings with arylboronic acids, monitored by in situ ¹⁹F NMR (if fluorinated partners are used) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Low melting points (<100°C) and hygroscopicity complicate crystallization. Use slow evaporation in nonpolar solvents (e.g., toluene) with seeding. For X-ray refinement, employ SHELXL (SHELX-2018) with TWIN/BASF commands to model disorder or twinning, as seen in related bromophenylacetic acids .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Batch variability often stems from residual solvents or regioisomeric byproducts. Use 2D NMR (COSY, HSQC) to distinguish between positional isomers. For trace impurities, LC-HRMS with ion mobility separation can identify low-abundance species (e.g., dehalogenated byproducts) .

Q. What computational tools are suitable for modeling the compound’s interactions in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.